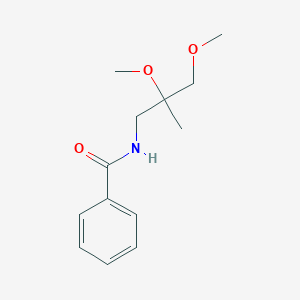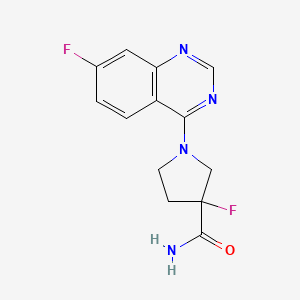![molecular formula C15H22N4O3 B15113649 4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15113649.png)
4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a methoxypyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by their coupling with the methoxypyrimidine moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Further research is needed to elucidate the precise molecular pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent and orally bioavailable inhibitors of protein kinase B (PKB).
Piperidine derivatives: These compounds are widely used in medicinal chemistry due to their pharmacological activities.
Uniqueness
4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrimidine moiety, in particular, may offer unique binding interactions with biological targets, making it a valuable scaffold for drug design.
特性
分子式 |
C15H22N4O3 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC名 |
[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O3/c1-21-14-9-13(16-11-17-14)19-4-2-3-12(10-19)15(20)18-5-7-22-8-6-18/h9,11-12H,2-8,10H2,1H3 |
InChIキー |
AYXMUNNNLKXHQW-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline](/img/structure/B15113569.png)


![1-(2,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113590.png)
![5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B15113595.png)
![2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15113596.png)
![1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15113604.png)
![4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15113615.png)
![4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B15113623.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15113629.png)

![1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113641.png)
![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B15113651.png)
![2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113655.png)
